molecular formula C12H8O4 B14591384 4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro- CAS No. 61073-54-9

4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-

Cat. No.: B14591384
CAS No.: 61073-54-9
M. Wt: 216.19 g/mol
InChI Key: XHOHWIYMOGDPGG-UHFFFAOYSA-N
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Description

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- is a heterocyclic compound that belongs to the class of pyranopyrans This compound is characterized by its fused ring structure, which includes a pyran ring and a benzopyran ring

Chemical Reactions Analysis

Types of Reactions: 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of substituted pyranopyrans .

Scientific Research Applications

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties, showing activity against various human cancer cell lines . In medicine, it has been evaluated for its antiallergic properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- include 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- and 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl- .

Uniqueness: What sets 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- apart from similar compounds is its unique fused ring structure and the presence of both pyran and benzopyran rings

Properties

CAS No.

61073-54-9

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

2,3-dihydropyrano[3,2-c]chromene-4,5-dione

InChI

InChI=1S/C12H8O4/c13-8-5-6-15-11-7-3-1-2-4-9(7)16-12(14)10(8)11/h1-4H,5-6H2

InChI Key

XHOHWIYMOGDPGG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C(=O)OC3=CC=CC=C32

Origin of Product

United States

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